5-Amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid
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Description
“5-Amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid” is a derivative of pyrazole, which is a class of compounds that consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The compound also contains a carboxylic acid group, a methyl group, and an amino group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 188.61, a density of 1.40±0.1 g/cm3 (Predicted), a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), a flash point of 159.1°C, and a vapor pressure of 3.55E-05mmHg at 25°C .Safety and Hazards
As an organic compound, “5-Amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid” should be handled with care. It is recommended to wear protective gloves and eye protection when handling this compound. Avoid prolonged or frequent contact with the compound and avoid inhaling its dust or solution. If skin or eye contact occurs, rinse immediately with plenty of water and seek medical help. If inhaled, move the victim to fresh air and seek medical attention immediately .
Future Directions
The future directions for the study of “5-Amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid” and related compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Given their broad spectrum of biological activities, these compounds could have potential applications in drug discovery and medicinal chemistry .
Properties
IUPAC Name |
5-amino-4-chloro-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-9-4(7)2(6)3(8-9)5(10)11/h7H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRUQCZDUCDDRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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